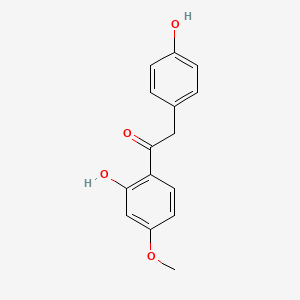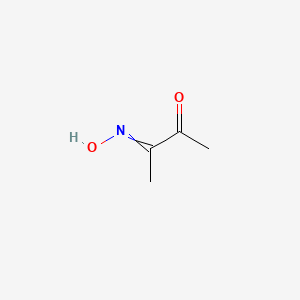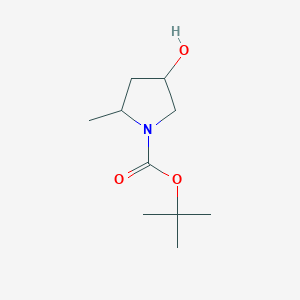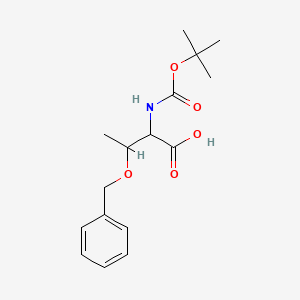
Boc-O-benzyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-O-benzyl-L-threonine is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a building block. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the threonine molecule. The molecular formula of this compound is C16H23NO5, and it has a molecular weight of 309.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-O-benzyl-L-threonine is typically synthesized through the protection of the amino and hydroxyl groups of threonine. The synthesis involves the following steps:
Protection of the amino group: The amino group of threonine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the hydroxyl group: The hydroxyl group of threonine is protected using a benzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-L-threonine undergoes various chemical reactions, including:
Deprotection reactions: The Boc and benzyl protecting groups can be removed under specific conditions.
Substitution reactions: The compound can undergo substitution reactions where the benzyl group is replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, hydrogenolysis with palladium on carbon (Pd/C) for benzyl group removal.
Substitution: Various nucleophiles can be used to replace the benzyl group under appropriate conditions.
Major Products Formed
Deprotection: Threonine or its derivatives with free amino and hydroxyl groups.
Substitution: Threonine derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
Boc-O-benzyl-L-threonine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: This compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: It is used in the production of peptide-based materials and biomolecules for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-O-benzyl-L-threonine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl groups protect the amino and hydroxyl groups of threonine, respectively, during the synthesis process. This allows for the selective formation of peptide bonds without interference from the reactive groups of threonine .
Comparison with Similar Compounds
Similar Compounds
Boc-L-threonine: Similar to Boc-O-benzyl-L-threonine but lacks the benzyl group.
Fmoc-O-benzyl-L-threonine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of Boc.
Boc-O-benzyl-L-serine: Similar to this compound but with serine instead of threonine.
Uniqueness
This compound is unique due to the presence of both Boc and benzyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
CTXPLTPDOISPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



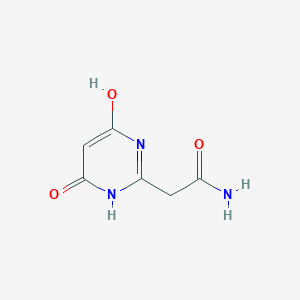
![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817330.png)


